molecular formula C8H9N3O B11917291 5-Methoxyimidazo[1,2-a]pyridin-3-amine

5-Methoxyimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11917291
M. Wt: 163.18 g/mol
InChI Key: HCMRCMYDMCARSV-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyridin-3-amine is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several marketed drugs . This fused bicyclic heterocycle is recognized as a priority pharmacophore in drug discovery due to its favorable drug-like properties and significant therapeutic potential . While research on this specific methoxy-substituted amine derivative is emerging, the imidazo[1,2-a]pyridine core is associated with a wide spectrum of pharmacological applications. Recent scientific investigations highlight the considerable value of the imidazo[1,2-a]pyridine scaffold in several high-impact research areas. One prominent field is the inhibition of ferroptosis, a form of regulated cell death linked to neurological disorders and ischemia-reperfusion injury . Imidazo[1,2-a]pyridine-3-amines have been identified as a novel class of efficacious ferroptosis inhibitors that function as potent antioxidants, scavenging lipid peroxides and demonstrating significant neuroprotective effects in vivo . Furthermore, novel derivatives have shown potent anti-inflammatory activity by suppressing key signaling pathways like NF-κB and STAT3, which are crucial in the tumor microenvironment and inflammatory diseases . The scaffold has also been successfully explored in anti-infective research, yielding potent anti-tuberculosis agents . Researchers can leverage this compound as a key intermediate for the design and synthesis of new bioactive molecules. Its structure is amenable to further functionalization, for instance, via C3-alkylation through Lewis acid-catalyzed reactions, to create diverse libraries for biological screening . This makes this compound a versatile and promising building block for advancing research in oncology, neuroscience, and immunology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMRCMYDMCARSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=C(N21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Imidazo 1,2 a Pyridin 3 Amine Core and Its Derivatives

Classical and Contemporary Approaches to Imidazo[1,2-a]pyridine (B132010) Ring System Construction

The synthesis of the imidazo[1,2-a]pyridine ring system has a rich history, with classical methods laying the groundwork for more modern, efficient approaches. A foundational strategy involves the condensation of 2-aminopyridines with α-haloketones. nih.govrsc.org This method, while effective, often requires pre-functionalized starting materials and can be limited in scope.

Contemporary strategies have sought to overcome these limitations by developing more direct and versatile reactions. These include tandem sequences, transition-metal-catalyzed C-H functionalizations, and multi-component reactions, which offer improved atom economy and access to a wider range of derivatives. nih.govacs.org For instance, a novel one-step condensation of 1-phenylacetylimidazole with acetylenic dicarboxylic esters provides regioselectively functionalized imidazo[1,2-a]pyridines. rsc.org Another modern approach involves the cyclodehydration of N-Boc-protected 2-aminopyridine-containing amides, which proceeds under mild conditions to yield 3-aminoimidazo[1,2-a]pyridines. nih.gov

Multi-Component Reaction (MCR) Strategies for Imidazo[1,2-a]pyridin-3-amine (B132443) Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like imidazo[1,2-a]pyridin-3-amines from simple starting materials in a single step. researchgate.netbio-conferences.org These reactions are highly efficient and allow for the rapid generation of diverse compound libraries.

Groebke–Blackburn–Bienaymé (GBB) Reaction Variants

The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone of imidazo[1,2-a]pyridine synthesis. researchgate.netnih.govmdpi.combeilstein-journals.org This three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. nih.govmdpi.com The GBB reaction is highly versatile, accommodating a wide range of substituents on each component and enabling the synthesis of a diverse library of 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgbeilstein-journals.orgnih.gov The reaction can be performed under various conditions, including microwave irradiation, which can significantly reduce reaction times. mdpi.com

Table 1: Examples of Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis
Amidine ComponentAldehyde ComponentIsocyanide ComponentCatalyst/ConditionsProductReference
2-aminopyridine (B139424)2-azidobenzaldehydetert-butyl isocyanideNH4Cl, MeOH, 60°CAzide-functionalized imidazo[1,2-a]pyridine mdpi.commdpi.com
2-aminopyridineVarious aldehydesVarious isocyanidesScandium triflate, Microwave3-aminoimidazo[1,2-a]pyridine derivatives bio-conferences.org
2-amino-5-chloropyridine4-formylbenzoic acidtert-butyl isocyanideNot specifiedHeterocyclic acid for Ugi reaction beilstein-journals.org

Three-Component Coupling Reactions Involving 2-Aminopyridines

Beyond the GBB reaction, other three-component couplings are instrumental in synthesizing the imidazo[1,2-a]pyridine core. A notable example involves the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper. bio-conferences.orgnih.gov This approach leads to the formation of propargylamines, which then undergo a metal-catalyzed 5-exo-dig cyclization to yield the desired imidazo[1,2-a]pyridine structure. nih.gov Another variation employs 2-aminopyridines, sulfonyl azides, and terminal ynones in a copper-catalyzed one-pot reaction to produce polysubstituted imidazo[1,2-a]pyridines. rsc.orgnih.gov

A3-Coupling Methodologies

The A3-coupling (Aldehyde-Alkyne-Amine) reaction provides another efficient route to imidazo[1,2-a]pyridines. nih.govresearchgate.net This domino reaction involves the coupling of 2-aminopyridines, aldehydes, and alkynes. nih.gov The process is often catalyzed by a copper salt and can be performed in environmentally friendly media like water. nih.govacs.org The reaction proceeds through the formation of a propargylamine (B41283) intermediate, followed by a 5-exo-dig cycloisomerization. nih.govnih.gov

Metal-Catalyzed Synthetic Routes to Imidazo[1,2-a]pyridine Structures

Metal catalysts, particularly copper, play a pivotal role in many modern synthetic strategies for constructing the imidazo[1,2-a]pyridine scaffold. nih.govbio-conferences.orgnih.govresearchgate.net These catalysts facilitate key bond-forming and cyclization steps, often under mild conditions and with high efficiency.

Copper-Catalyzed Processes (Aerobic Oxidative, Mixed Cu(I)-Cu(II) Systems, Cu(II)-Ascorbate)

Copper-catalyzed reactions are particularly prevalent in the synthesis of imidazo[1,2-a]pyridines. These processes can be broadly categorized based on the nature of the copper catalyst and the reaction conditions.

Aerobic Oxidative Systems: In these systems, copper catalysts, often in the form of Cu(I) salts like CuI or CuBr, utilize molecular oxygen from the air as a green and readily available oxidant. nih.govorganic-chemistry.orgorganic-chemistry.org A common application is the coupling of 2-aminopyridines with ketones or nitroolefins. nih.govorganic-chemistry.orgorganic-chemistry.org For example, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. organic-chemistry.org

Mixed Cu(I)-Cu(II) Systems: Some methodologies employ a dynamic combination of Cu(I) and Cu(II) species. nih.govorganic-chemistry.org This can be achieved by generating the mixed-valent system in situ, for instance, by the partial reduction of a Cu(II) salt like CuSO₄ with a reducing agent such as glucose. organic-chemistry.org This mixed system has been shown to be effective in multicomponent cascade reactions involving A³-coupling and subsequent cycloisomerization. organic-chemistry.org

Cu(II)-Ascorbate Systems: An environmentally benign approach utilizes a Cu(II)-ascorbate catalytic system. nih.govacs.org In this system, copper(II) sulfate (B86663) is combined with sodium ascorbate, which generates a dynamic Cu(II)/Cu(I) combination in situ. nih.govacs.org This catalyst has proven highly efficient for domino A³-coupling reactions in aqueous micellar media, leading to a variety of imidazo[1,2-a]pyridines in good yields. nih.govacs.org

Table 2: Overview of Copper-Catalyzed Synthetic Methods for Imidazo[1,2-a]pyridines
Catalytic SystemReactantsKey FeaturesReference
Aerobic Oxidative (CuI or CuBr)2-aminopyridines and ketones/nitroolefinsUses air as a green oxidant. nih.govorganic-chemistry.orgorganic-chemistry.org
Mixed Cu(I)-Cu(II)2-aminopyridine, aldehyde, alkyneIn situ generation of the active catalyst. nih.govorganic-chemistry.org
Cu(II)-Ascorbate2-aminopyridines, aldehydes, alkynesEnvironmentally friendly, performed in aqueous media. nih.govacs.org

Iron-Catalyzed Transformations

Iron catalysis provides an effective method for the synthesis of imidazo[1,2-a]pyridine derivatives. An iron-catalyzed denitration reaction allows for the creation of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org This simple and cost-effective procedure demonstrates good tolerance for various functional groups. organic-chemistry.org Another approach involves an iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridine, which yields 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild, aerobic conditions. organic-chemistry.org Furthermore, FeCl3 has been identified as a superior catalyst for the cascade reaction of nitroolefins with 2-aminopyridines to produce 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org This method is applicable to both aromatic and aliphatic nitroolefins and various substituted 2-aminopyridine derivatives. bio-conferences.org

Silver-Catalyzed Cycloisomerization and Aminooxygenation

Silver-catalyzed reactions offer another avenue for the synthesis of imidazo[1,2-a]pyridines. Specifically, silver-catalyzed intramolecular aminooxygenation can produce imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields when acetonitrile (B52724) is used as the solvent. organic-chemistry.orgnih.gov This method provides a direct route to functionalized imidazo[1,2-a]pyridines. nih.govresearchgate.net A silver acetate-catalyzed Groebke-Blackburn-Bienaymé reaction using ethylene (B1197577) glycol as a solvent has also been developed for the synthesis of 3-aminoimidazo-fused heterocycles. researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysis has been utilized for the synthesis of functionalized imidazo[1,2-a]pyridines. One-pot reactions catalyzed by palladium(II) can produce 3-vinyl imidazo[1,2-a]pyridines. organic-chemistry.orgthieme-connect.com A ligand-free, microwave-assisted, three-component reaction catalyzed by Pd(OAc)2 allows for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org Additionally, a heterogeneous palladium catalyst has been used for the aminocarbonylation of iodoimidazo[1,2-a]pyridines to produce 6-carboxamido derivatives. mdpi.com

Lewis Acid-Catalyzed Approaches (e.g., Y(OTf)3, Boron Trifluoride Diethyl Etherate)

Lewis acids are effective catalysts for the synthesis of the imidazo[1,2-a]pyridine core.

Y(OTf)3

Yttrium(III) trifluoromethanesulfonate (B1224126) (Y(OTf)3) catalyzes a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines to produce C3-alkylated imidazo[1,2-a]pyridines. nih.govnih.govdntb.gov.ua This method is notable for its operational simplicity, broad substrate scope, and high atomic economy, providing moderate to good yields of the desired products. nih.govnih.govdntb.gov.ua The reaction proceeds under a normal air atmosphere without the need for inert gas protection or anhydrous conditions. nih.govnih.gov

Boron Trifluoride Diethyl Etherate

Boron trifluoride diethyl etherate (BF3·OEt2) has been used as a catalyst in the synthesis of imidazo[1,2-a]pyridine derivatives, although it was found to be less effective than FeCl3 in certain cascade reactions of nitroolefins with 2-aminopyridines. bio-conferences.org It is also utilized in microwave-assisted synthesis of other heterocyclic compounds like acridones. rsc.org

Metal-Free and Green Chemistry Syntheses

In recent years, there has been a significant shift towards the development of metal-free and environmentally benign synthetic methods.

Iodine-Catalyzed Methodologies

Molecular iodine has emerged as a versatile and environmentally friendly catalyst for the synthesis of imidazo[1,2-a]pyridines. nih.govacs.orgnih.gov Iodine-catalyzed multicomponent reactions of aryl methyl ketones, 2-aminopyridines, and barbituric acids in DMSO yield pyrimidine-linked imidazopyridines. nih.gov In this reaction, DMSO acts as both a solvent and an oxidant. nih.gov Another approach involves a one-pot, three-component condensation of an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide, catalyzed by iodine, to afford 3-aminoimidazo[1,2-a]pyridine derivatives in good yields. rsc.org Iodine can also catalyze the reaction between pyridines and oxime esters to produce 2-substituted imidazo[1,2-a]pyridines. nih.govacs.org

Ultrasound-Assisted C-H Functionalization

Ultrasound irradiation has been employed to promote the synthesis of imidazo[1,2-a]pyridines, offering a green and efficient alternative to traditional heating methods. scispace.com An ultrasound-assisted protocol using a KI/tert-butyl hydroperoxide catalytic system facilitates the C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines in water. organic-chemistry.orgresearchgate.net This method is characterized by mild reaction conditions, the absence of a base, and good product yields. researchgate.net Another ultrasound-promoted method involves the reaction of 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives in PEG-400, a non-toxic solvent. scispace.comscispace.com Furthermore, ultrasound assistance in conjunction with molecular iodine catalysis has been used for a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in water. nih.govacs.org

Data Tables

Table 1: Comparison of Catalytic Methods for Imidazo[1,2-a]pyridine Synthesis

Catalytic System Reactants Product Type Key Advantages
Iron-Catalyzed Aminopyridines, Nitroolefins 3-Methyl-2-aryl or 2-Nitro-3-aryl derivatives Cost-effective, High regioselectivity
Silver-Catalyzed - Imidazo[1,2-a]pyridine-3-carbaldehydes Direct functionalization
Palladium-Catalyzed - 3-Vinyl or 2,3-Diaryl derivatives Versatile for different substitutions
Y(OTf)3 Imidazo[1,2-a]pyridines, Aldehydes, Amines C3-alkylated derivatives Operational simplicity, High atom economy
Iodine-Catalyzed Aryl methyl ketones, 2-Aminopyridines, etc. Pyrimidine-linked or 3-Amino derivatives Metal-free, Environmentally friendly

Table 2: Compound Names Mentioned in the Article

Compound Name
5-Methoxyimidazo[1,2-a]pyridin-3-amine
3-methyl-2-arylimidazo[1,2-a]pyridine
2-nitro-3-arylimidazo[1,2-a]pyridine
3-unsubstituted imidazo[1,2-a]pyridines
imidazo[1,2-a]pyridine-3-carbaldehydes
3-aminoimidazo-fused heterocycles
3-vinyl imidazo[1,2-a]pyridines
2,3-diarylimidazo[1,2-a]pyridines
6-carboxamido derivatives
C3-alkylated imidazo[1,2-a]pyridines
acridones
pyrimidine-linked imidazopyridines
3-aminoimidazo[1,2-a]pyridine
2-substituted imidazo[1,2-a]pyridines
Yttrium(III) trifluoromethanesulfonate
Boron trifluoride diethyl etherate
Iron(III) chloride
Palladium(II) acetate
tert-butyl hydroperoxide
Polyethylene glycol-400
Dimethyl sulfoxide (B87167)
Alpidem

Aqueous and Solvent-Free Reaction Conditions

In recent years, the development of environmentally benign synthetic methods has led to the exploration of aqueous and solvent-free conditions for the preparation of imidazo[1,2-a]pyridines. These approaches offer advantages such as reduced environmental impact, lower costs, and often simpler work-up procedures.

An aqueous synthesis of methyl-substituted imidazo[1,2-a]pyridines has been reported to proceed without the need for a specific catalyst. Similarly, ultrasound-assisted synthesis in water has been shown to be effective for the C-H functionalization of ketones, leading to imidazo[1,2-a]pyridines in good yields under mild, base-free, and metal-free conditions. organic-chemistry.org

Solvent-free methods have also proven to be highly efficient. One such method involves the condensation of α-haloketones with 2-aminopyridines. This reaction can proceed without any added catalyst or solvent, providing the desired products in good to excellent yields with short reaction times. Another one-pot, solvent-free approach utilizes a reaction between an acetophenone, an ionic liquid such as [Bmim]Br3, and a 2-aminopyridine in the presence of sodium carbonate to yield 2-phenylimidazo[1,2-a]pyridines.

Table 1: Examples of Aqueous and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines

Starting Material 1 Starting Material 2 Conditions Product Yield Citation
2-Aminopyridine Acetophenone Ultrasound, KI/TBHP, Water 2-Phenylimidazo[1,2-a]pyridine Good organic-chemistry.org
2-Aminopyridine α-Haloketone Heat, Solvent-Free Substituted imidazo[1,2-a]pyridine Good to Excellent
Acetophenone 2-Aminopyridine [Bmim]Br3, Na2CO3, r.t., Solvent-Free 2-Phenylimidazo[1,2-a]pyridine 72-89%

Ammonium (B1175870) Chloride and Thiamine (B1217682) Hydrochloride Catalysis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of organic reactions. Both ammonium chloride and thiamine hydrochloride have been investigated as catalysts in the synthesis of heterocyclic compounds.

Ammonium chloride, an inexpensive and readily available reagent, has been shown to effectively catalyze the one-pot, three-component Groebke condensation reaction. This reaction, involving an aldehyde, an isocyanide, and a 2-aminopyridine or 2-aminopyrimidine, proceeds in methanol (B129727) at room temperature to afford the corresponding imidazo[1,2-a]pyridines in high yields.

Thiamine hydrochloride (Vitamin B1) has been utilized as an efficient promoter for the synthesis of various heterocyclic systems in aqueous media. For instance, it catalyzes the one-pot synthesis of benzo organic-chemistry.orglookchem.comimidazo[1,2-a]pyrimidine (B1208166) and lookchem.comrsc.orgnih.govtriazolo[1,5-a]pyrimidine derivatives. rsc.org While its direct application for the synthesis of the imidazo[1,2-a]pyridin-3-amine core is not as extensively documented, its catalytic activity in related multicomponent reactions highlights its potential as a green catalyst in this area. rsc.org

Table 2: Ammonium Chloride Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Starting Material 1 Starting Material 2 Starting Material 3 Catalyst Conditions Product Yield Citation
Aldehyde Isocyanide 2-Aminopyridine NH4Cl Methanol, r.t. 3-Aminoimidazo[1,2-a]pyridine derivative High

Specific Starting Material Transformations for Imidazo[1,2-a]pyridin-3-amine Derivatives

Condensation of 2-Aminopyridines with Carbonyl Compounds (Aldehydes, Ketones, Halogenoesters)

The condensation of 2-aminopyridines with various carbonyl compounds is a cornerstone for the synthesis of the imidazo[1,2-a]pyridine nucleus. The specific carbonyl compound used determines the substitution pattern of the resulting heterocyclic system. To synthesize the target compound, this compound, a potential starting material is 6-methoxypyridin-3-amine. nih.gov

Aldehydes : The three-component Groebke–Blackburn–Bienaymé reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, is a widely used method for preparing 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.com This reaction can be catalyzed by various Lewis acids.

Ketones : The reaction of 2-aminopyridines with ketones, particularly α-haloketones, is a classical and efficient method for synthesizing imidazo[1,2-a]pyridines. The reaction typically proceeds via initial alkylation of the endocyclic nitrogen of the pyridine (B92270) ring, followed by intramolecular condensation. acs.org Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is also a viable route. organic-chemistry.org

Halogenoesters : Condensation of 2-aminopyridines with halogenoesters, such as ethyl bromopyruvate, provides a direct route to monosubstituted imidazo[1,2-a]pyridines, which can serve as key intermediates for further derivatization. acs.org

Table 3: Synthesis of Imidazo[1,2-a]pyridines from Carbonyl Compounds

2-Aminopyridine Derivative Carbonyl Compound Other Reagents Conditions Product Type Citation
2-Aminopyridine Aldehyde Isonitrile Scandium triflate catalyst 3-Aminoimidazo[1,2-a]pyridine
2-Aminopyridine α-Haloketone - Refluxing DME, NaHCO3 Substituted imidazo[1,2-a]pyridine lookchem.com
2-Aminopyridine Acetophenone - CuI catalyst, aerobic 2-Aryl-imidazo[1,2-a]pyridine organic-chemistry.org
2-Aminopyridine Ethyl bromopyruvate - Refluxing ethanol Imidazo[1,2-a]pyridine intermediate acs.org

Reactions with Alkenes and Nitroolefins

The reaction of 2-aminopyridines with activated alkenes, particularly nitroolefins, provides a versatile route to the imidazo[1,2-a]pyridine core. This method often proceeds through a cascade reaction mechanism.

A copper-catalyzed one-pot procedure allows for the synthesis of various imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.org This reaction is generally applicable and tolerates a range of substituents, with electron-rich substrates often providing better yields. organic-chemistry.org The proposed mechanism involves a Michael addition, followed by radical cation formation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition. organic-chemistry.org Iron catalysts have also been employed for the tandem reaction between 2-aminopyridines and nitroolefins.

Table 4: Synthesis of Imidazo[1,2-a]pyridines from Nitroolefins

2-Aminopyridine Derivative Nitroolefin Catalyst Conditions Product Type Citation
Aminopyridine Nitroolefin CuBr DMF, 80 °C, Air Substituted imidazo[1,2-a]pyridine organic-chemistry.org
2-Aminopyridine Nitroolefin FeCl3 - Substituted imidazo[1,2-a]pyridine

Cyclocondensation of 2-(Aminomethyl)pyridines with Electrophilically Activated Nitroalkanes

A notable synthetic strategy for a related heterocyclic system involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated. This method, however, typically leads to the formation of the imidazo[1,5-a]pyridine (B1214698) isomer, not the imidazo[1,2-a]pyridine core. organic-chemistry.orgnih.govmdpi.com

In this reaction, nitroalkanes are activated in the presence of a strong acid medium, such as polyphosphoric acid (PPA), which converts them into electrophilic species. nih.govmdpi.com The subsequent reaction with a 2-(aminomethyl)pyridine initiates a cascade involving nucleophilic attack and cyclization to furnish the imidazo[1,5-a]pyridine skeleton. organic-chemistry.orgnih.govmdpi.com Although this method provides access to a different, yet important, class of fused pyridine heterocycles, it is not a direct route to the imidazo[1,2-a]pyridin-3-amine core.

Table 5: Synthesis of Imidazo[1,5-a]pyridines

Starting Material 1 Starting Material 2 Activating Agent Conditions Product Citation
2-(Aminomethyl)pyridine Nitroalkane Polyphosphoric Acid (PPA) Heat Imidazo[1,5-a]pyridine organic-chemistry.orgnih.govmdpi.com
2-(Aminomethyl)quinoline Nitroalkane Polyphosphoric Acid (PPA) Heat Imidazo[1,5-a]quinoline nih.gov

Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines

The intramolecular cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines represents a practical and regioselective method for the synthesis of 3-methylimidazo[1,2-a]pyridines. These compounds can serve as valuable intermediates for further synthetic transformations.

This cycloisomerization can be catalyzed by silver salts under mild reaction conditions, affording good to high yields of the desired products. The starting N-(prop-2-yn-1-yl)pyridin-2-amines are readily available. This method provides a direct entry into the imidazo[1,2-a]pyridine system with a methyl group at the 3-position. A practical two-step synthesis has also been described, highlighting the utility of this approach.

Table 6: Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines

Starting Material Catalyst Conditions Product Yield Citation
N-(Prop-2-yn-1-yl)pyridin-2-amine Silver catalyst Mild 3-Methylimidazo[1,2-a]pyridine Good to High

Reductive Amination and Dealkylation Strategies

The direct introduction of an amino group at the C3 position of the imidazo[1,2-a]pyridine nucleus via classical reductive amination—the reaction of a ketone or aldehyde with an amine followed by reduction—is not a commonly reported strategy. Instead, the 3-amino functionality is typically installed through the reduction of a suitable precursor, such as a nitroso or nitro derivative, or via a deprotection step.

One effective reductive approach involves the synthesis and subsequent reduction of 3-nitrosoimidazo[1,2-a]pyridines. These nitroso derivatives can be prepared through methods like photocatalyzed C-H nitrosylation of the parent imidazo[1,2-a]pyridine scaffold. organic-chemistry.org Although synthesized as potential antiretroviral agents, these 3-nitroso compounds are valuable intermediates for obtaining 3-amino-imidazo[1,2-a]pyridines through reduction. nih.gov

Another strategy that can be considered is a deprotection or dealkylation approach. In one documented method, 3-aminoimidazo[1,2-a]pyridines are synthesized through a cyclodehydration of N-Boc-protected 2-aminopyridine-containing amides, which is followed by a deprotection-aromatization sequence using potassium carbonate. organic-chemistry.org While this example involves a carbamate (B1207046) protecting group, the principle of unmasking the amine functionality is a key step. General methods for the N-dealkylation of tertiary amines, for instance using chloroformates, are well-established and could be adapted for the synthesis of specific secondary or primary 3-amino-imidazo[1,2-a]pyridines from appropriately substituted precursors. mdpi.com

The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is another powerful method for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, and while not a reductive amination in the traditional sense, it provides direct access to the 3-amino-substituted scaffold in a single pot. nih.gov

Functional Group Tolerance and Scalability Considerations in Imidazo[1,2-a]pyridine Synthesis

The utility of any synthetic methodology is greatly enhanced by its tolerance for a wide range of functional groups and its amenability to large-scale production. Numerous synthetic routes to the imidazo[1,2-a]pyridine core have been developed with these factors in mind.

Functional Group Tolerance

A variety of synthetic methods have demonstrated broad functional group compatibility. For instance, copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a diverse array of functional groups. organic-chemistry.org Similarly, iron-catalyzed denitration reactions for producing 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives also tolerate various functionalities. organic-chemistry.org Three-component reactions, such as the aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃, exhibit excellent functional group tolerance, allowing for the incorporation of both electron-donating and halogen substituents on the imidazo[1,2-a]pyridine ring. mdpi.com

The table below summarizes the tolerance of various functional groups in the synthesis of imidazo[1,2-a]pyridines as reported in the literature.

Functional Group Position on Scaffold Synthetic Method Reference
Methoxy (B1213986)Pyridine ringAnnulation of ketals with dichloropyridines lookchem.com
Halogens (F, Cl, Br)Phenyl ring at C2Aza-Friedel–Crafts reaction mdpi.com
MethylPyridine ringAza-Friedel–Crafts reaction mdpi.com
NitroC2-phenyl groupGBB-3CR nih.gov
CyanoC6Suzuki coupling followed by further transformations nih.gov
Carboxylic acidC6Hydrolysis of nitrile or ester precursors nih.gov
AmideC6Hydrolysis of nitrile precursors nih.gov

This tolerance allows for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives with a wide range of electronic and steric properties, which is crucial for structure-activity relationship studies in drug discovery.

Scalability

The ability to produce significant quantities of a target compound is a critical consideration for its practical application, particularly in pharmaceutical development. Several synthetic methodologies for imidazo[1,2-a]pyridines have been successfully scaled up to the gram level.

For example, aza-Friedel–Crafts reactions for C3-alkylation have been successfully performed on a gram scale. mdpi.com The iodine-mediated synthesis of 1-(2-pyridyl)imidazo[1,5-a]pyridines from di-2-pyridyl ketones and benzylamines is also reported to be conveniently carried out on a gram scale.

The following table provides examples of scalable syntheses of imidazo[1,2-a]pyridine derivatives.

Product Scale Yield Synthetic Method Reference
C3-alkylated imidazo[1,2-a]pyridinesGram-scaleModerate to goodY(OTf)₃-catalyzed aza-Friedel–Crafts reaction mdpi.com
1-(2-pyridyl)imidazo[1,5-a]pyridinesGram-scaleSatisfactoryI₂-mediated sp³ C-H amination nih.gov

These examples highlight that robust and efficient synthetic routes are available for producing substantial quantities of functionalized imidazo[1,2-a]pyridines, facilitating their further investigation and development.

Reactivity and Chemical Transformations of Imidazo 1,2 a Pyridin 3 Amine and Its Derivatives

Regioselective Functionalization of the Imidazo[1,2-a]pyridine (B132010) Core

The functionalization of the imidazo[1,2-a]pyridine core is a key strategy for synthesizing a diverse range of derivatives. nih.gov Direct C-H bond functionalization is an efficient method for introducing various functional groups onto the scaffold. rsc.org The C3-position of the imidazo[1,2-a]pyridine ring is the most common site for electrophilic and radical attack due to its electron-rich character. researchgate.nettandfonline.com This inherent reactivity allows for regioselective modifications.

Recent advancements have highlighted visible-light-induced C-H functionalization as a green and efficient method for derivatization. nih.gov For instance, various substituents such as trifluoromethyl, formyl, and sulfenyl groups have been successfully introduced at the C3-position. nih.gov While C3 functionalization is widely explored, methods for C5 functionalization are also being developed, sometimes using directing groups to control regioselectivity. nih.govdocumentsdelivered.com For example, an N-methoxyamide directing group has been used to achieve rhodium(III)-catalyzed C-5 arylation. documentsdelivered.com

The table below summarizes various regioselective functionalization reactions on the imidazo[1,2-a]pyridine scaffold.

PositionReaction TypeReagents/CatalystOutcome
C3TrifluoromethylationSodium triflinate, Photoredox catalystIntroduction of a CF3 group. nih.gov
C3FormylationTMEDA, Rose Bengal (photocatalyst)Addition of a formyl group. nih.gov
C3SulfenylationThiols, Rose Bengal (photocatalyst)Formation of a C-S bond. nih.gov
C5ArylationN-methoxyamide directing group, Rh(III) catalystSelective arylation at the C5 position. documentsdelivered.com
C3SelenocyanationSeO2/CH2CN2Introduction of a selenocyanate (B1200272) group. researchgate.net

C3-Alkylation and C3-Carbonylation Processes

The C3 position of imidazo[1,2-a]pyridines is readily susceptible to alkylation and carbonylation, providing key intermediates for pharmaceutical synthesis. tandfonline.comresearchgate.net

C3-Alkylation: A variety of methods have been developed for the C3-alkylation of imidazo[1,2-a]pyridines. One notable approach is the three-component aza-Friedel–Crafts reaction, which utilizes a Lewis acid catalyst like Y(OTf)₃ to react imidazo[1,2-a]pyridines with aldehydes and amines. mdpi.comnih.gov This method is efficient, tolerates a wide range of functional groups, and can be performed on a gram scale. mdpi.comresearchgate.net The reaction proceeds through the formation of an iminium ion intermediate which is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine. mdpi.com Visible light-promoted methods have also been employed for C3-aminoalkylation. nih.gov

The following table details representative C3-alkylation reactions.

Imidazo[1,2-a]pyridineAldehydeAmineCatalystYield
2-Phenylimidazo[1,2-a]pyridineBenzaldehydeMorpholineY(OTf)₃Good to excellent mdpi.comnih.gov
2-Methylimidazo[1,2-a]pyridine4-ChlorobenzaldehydePiperidineY(OTf)₃Moderate to good mdpi.com
2-Phenyl-7-methylimidazo[1,2-a]pyridine4-MethylbenzaldehydeMorpholineY(OTf)₃81-85% mdpi.com

C3-Carbonylation: C3-formylation, a specific type of carbonylation, introduces a versatile aldehyde group. This has been achieved using reagents like tetramethylethylenediamine (TMEDA) or dimethyl sulfoxide (B87167) (DMSO) under visible light or copper catalysis, respectively. nih.govresearchgate.net These formylated products are valuable building blocks as the carbonyl group can be easily transformed into other functionalities. researchgate.net Palladium-catalyzed carbonylation has also been used to introduce carboxamide moieties at other positions of the scaffold, highlighting the versatility of carbonylation reactions in functionalizing this heterocyclic system. nih.gov

Derivatization via the 3-Amino Group: Schiff Base Formation and Amination

The 3-amino group of 5-Methoxyimidazo[1,2-a]pyridin-3-amine is a key functional handle for further molecular elaboration, particularly through Schiff base formation and C-N bond-forming reactions (amination).

Schiff Base Formation: Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). tsijournals.comwikipedia.org They are typically synthesized by the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. wikipedia.org The 3-amino group of imidazo[1,2-a]pyridin-3-amine (B132443) derivatives can readily react with various aldehydes to form the corresponding Schiff bases. tsijournals.comdergipark.org.tr This reaction is often carried out in a suitable solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. tsijournals.comacs.org These reactions are valuable for creating diverse molecular libraries for biological screening. tsijournals.com For example, a series of Schiff bases were prepared by condensing 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde with various substituted anilines. tsijournals.com

Amination: Direct C3-amination of the imidazo[1,2-a]pyridine core is a powerful method to install a nitrogen-containing substituent. nih.gov Photo-induced protocols have been developed for the C3-amination of imidazo[1,2-a]pyridines with azoles using a photosensitizer and a catalyst. nih.gov Furthermore, the 3-amino group itself can be synthesized through various routes, such as the cyclodehydration-aromatization of α-aminopyridinyl amides. nih.gov Once installed, this amino group can participate in further reactions, including palladium- and ruthenium-catalyzed C-H arylations, demonstrating its utility as a versatile intermediate for creating complex, functionalized molecules. nih.gov

Intramolecular Cyclization Reactions for Novel Skeletal Systems

Intramolecular cyclization reactions involving the imidazo[1,2-a]pyridine scaffold provide a powerful strategy for constructing novel and complex polycyclic heterocyclic systems. These new skeletal structures are of significant interest in drug discovery for exploring new chemical space. rsc.org

One prominent method involves a palladium-catalyzed, silver-mediated C-H activation/intramolecular cyclization. rsc.org In this approach, imidazo[1,2-a]pyridine adducts, which can be rapidly synthesized using multicomponent reactions, undergo cyclization to form new fused ring systems. rsc.org This methodology has been successfully applied to generate compounds that exhibit biological activity, such as antiproliferative effects against cancer cell lines. rsc.org

Another strategy involves the intramolecular nucleophilic aromatic substitution (SNAᵣ) of suitably functionalized imidazo[1,2-a]pyridines. For example, 5-fluoroimidazo[1,2-a]pyridines bearing a nucleophilic side chain can undergo intramolecular cyclization under basic conditions to yield novel tetracyclic derivatives. researchgate.netnih.gov The choice of solvent is critical in these reactions; non-nucleophilic solvents like tert-butanol (B103910) can enhance the yield of the desired tetracycle by minimizing competing intermolecular side reactions. researchgate.netnih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for modifying the imidazo[1,2-a]pyridine core, particularly when the ring is activated by electron-withdrawing groups.

A classic example is the reaction of 3-nitroimidazo[1,2-a]pyridines with nucleophiles. The strongly electron-withdrawing nitro group at the C3 position facilitates the attack of nucleophiles on the heterocyclic system. Studies have shown that these compounds react with anions like the thioglycolate anion, leading to substitution products. acs.org

Furthermore, the pyridine (B92270) part of the scaffold can also undergo SNAᵣ if a suitable leaving group is present. For instance, novel tetracyclic imidazo[1,2-a]pyridine derivatives have been synthesized through an intramolecular SNAᵣ of 5-fluoroimidazo[1,2-a]pyridines. researchgate.netnih.gov In this case, the fluorine atom at the C5 position acts as the leaving group, which is displaced by an internal nucleophile under basic conditions. researchgate.netnih.gov The efficiency of this intramolecular process can be significantly improved by using a non-nucleophilic solvent to prevent competing intermolecular substitution reactions. researchgate.netnih.gov

Advanced Characterization and Spectroscopic Analysis of Imidazo 1,2 a Pyridin 3 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

While specific NMR data for 5-Methoxyimidazo[1,2-a]pyridin-3-amine is not readily found in the literature, analysis of related structures provides insight into the expected spectral features. For instance, the ¹H NMR spectrum of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine shows characteristic signals for the imidazo[1,2-a]pyridine (B132010) core and the methoxy-substituted phenyl ring. tci-thaijo.org The protons on the pyridine (B92270) ring typically appear in the downfield region, while the methoxy (B1213986) group protons present as a singlet around 3.8-3.9 ppm. tci-thaijo.org

The introduction of a 3-amino group is expected to influence the chemical shifts of the neighboring protons. In the case of other 3-aminoimidazo[1,2-a]pyridine derivatives, the amino protons often appear as a broad singlet.

Table 1: Representative ¹H NMR Data for Methoxy-Substituted Imidazo[1,2-a]pyridine Derivatives This table is interactive. Click on the headers to sort the data.

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine CDCl₃ 8.13 (dt, J = 6.7, 1.0 Hz, 1H), 7.87 (s, 1H), 7.65 (d, J = 9.0 Hz, 1H), 7.58 (dd, J = 2.8, 1.5 Hz, 1H), 7.52 (dt, J = 7.8, 1.5 Hz, 1H), 7.35 (t, J = 8.0 Hz, 1H), 7.19 (ddd, J = 9.0, 6.7, 1.0 Hz, 1H), 6.89 (d, J = 8.0 Hz, 1H), 6.80 (t, J = 6.7 Hz, 1H), 3.89 (s, 3H) tci-thaijo.org

| 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine | CDCl₃ | 7.82 (d, J = 6.8 Hz, 1H), 7.73 (s, 1H), 7.55 (m, 1H), 7.48 (d, J = 7.5 Hz, 1H), 7.38 (s, 1H), 7.32 (t, J = 7.5 Hz, 1H), 6.84 (m, 1H), 6.57 (dd, J = 6.8, 1.3 Hz, 1H), 3.84 (s, 3H), 2.30 (s, 3H) tci-thaijo.org |

¹³C NMR spectroscopy further aids in the structural confirmation by providing the chemical shifts of each carbon atom. The carbon of the methoxy group typically resonates around 55 ppm. tci-thaijo.org The carbons of the imidazo[1,2-a]pyridine core have distinct chemical shifts that are influenced by the substitution pattern.

Table 2: Representative ¹³C NMR Data for a Methoxy-Substituted Imidazo[1,2-a]pyridine Derivative This table is interactive. Click on the headers to sort the data.

Compound Solvent Chemical Shifts (δ, ppm)

| 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine | CDCl₃ | 160.1, 145.7 (2C), 135.3, 129.6, 125.5, 124.8, 118.7, 117.5, 114.2, 112.4, 111.1, 108.3, 55.2 tci-thaijo.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of an imidazo[1,2-a]pyridine derivative will show characteristic absorption bands corresponding to the vibrations of its constituent bonds. For a compound like this compound, key expected vibrations include N-H stretching of the amino group, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the heterocyclic rings, and C-O stretching of the methoxy group.

In the IR spectrum of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, a related compound, the N-H stretching of the amine functional group appears as a strong peak at 3350 cm⁻¹. chemicalbook.com For imidazo[1,2-a]pyridine itself, characteristic bands for aromatic C-H stretching are observed in the range of 3122–3050 cm⁻¹, while heterocyclic ring vibrations are seen at 1654 and 1544 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound based on Analogs

Functional Group Expected Wavenumber Range (cm⁻¹) Reference
N-H Stretching (Amine) ~3350 chemicalbook.com
Aromatic C-H Stretching 3050–3122
Aliphatic C-H Stretching (Methoxy) 2850–2960
C=N and C=C Stretching (Ring) 1544–1654

Mass Spectrometry Techniques (HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of polar molecules like imidazo[1,2-a]pyridine derivatives. nih.gov

For a series of pyrimidine-linked imidazopyridines, HRMS (ESI-TOF) was used to confirm the calculated molecular formula. For example, the compound 6-hydroxy-5-(2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione had a calculated m/z of 363.1452 for [M+H]⁺, with a found value of 363.1448. acs.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to verify the empirical formula of a newly synthesized compound. The structures of imidazo[1,2-a]pyridine amides and sulfonamides have been confirmed using elemental analyses alongside other spectroscopic methods. nih.gov The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula, and a close agreement provides strong evidence for the compound's composition.

X-ray Diffraction Studies for Single Crystal Structure Determination

While a crystal structure for this compound is not available, the structure of a related compound, N-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine, has been determined. tci-thaijo.org This compound was found to crystallize in an orthorhombic crystal system with the P2₁2₁2₁ space group. tci-thaijo.org Such studies are invaluable for understanding the steric and electronic effects of substituents on the molecular geometry.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto the surface, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm map indicate close-contact hydrogen bonds, which are crucial for the stability of the crystal packing. This analysis has been applied to imidazo[1,5-a]pyridinium salts to reveal the prevalence of non-conventional C—H⋯Cl hydrogen bonding in the crystal packing. The fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Photophysical Properties and Fluorescence Characteristics of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their interesting photophysical properties, including fluorescence. nih.gov The emission properties are highly dependent on the nature and position of substituents on the heterocyclic core. The introduction of electron-donating groups, such as a methoxy group, can enhance fluorescence intensity due to extended conjugation. osf.io

Studies on various imidazo[1,2-a]pyridine derivatives have shown that they can exhibit strong emission in the blue and violet regions of the electromagnetic spectrum. osf.io The fluorescence can be influenced by solvent polarity, with some derivatives showing solvatochromic behavior. Furthermore, protonation of the pyridine ring can lead to a red-shift in both absorption and emission bands, sometimes accompanied by an increase in emission intensity, particularly with weak electron-donating groups like methoxy fragments. osf.io This property makes them potential candidates for use as fluorescent probes and sensors. rsc.org

Computational Studies and Mechanistic Insights into Imidazo 1,2 a Pyridin 3 Amine Chemistry

Quantum Theoretical Calculations for Electronic Structure and Spectroscopic Parameter Prediction (DFT Studies)

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the structural and electronic properties of organic molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations, often at the B3LYP/6-311G++(d,p) level of theory, are employed to predict optimized geometries, spectroscopic parameters, and various chemical reactivity descriptors. acs.orgnih.gov

Key parameters derived from DFT calculations provide insights into the molecule's behavior:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in determining the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Global and Local Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity index (ω) quantify the molecule's stability and reactivity. acs.orgnih.gov

Table 1: Representative DFT-Calculated Parameters for Imidazo[1,2-a]pyridin-3-yl Derivatives

ParameterDescriptionTypical Values/Observations for related compounds
HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.Varies with substitution, generally higher with electron-donating groups.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.Varies with substitution, generally lower with electron-withdrawing groups.
HOMO-LUMO GapEnergy difference between HOMO and LUMO, an indicator of chemical reactivity.Smaller gap suggests higher reactivity.
Chemical Hardness (η)Resistance to change in electron distribution.Higher values indicate greater stability.
Electrophilicity Index (ω)A measure of the molecule's ability to accept electrons.Higher values indicate a stronger electrophile.

Note: The values in this table are generalized from studies on various imidazo[1,2-a]pyridine derivatives and are for illustrative purposes. Specific values for 5-Methoxyimidazo[1,2-a]pyridin-3-amine would require dedicated computational studies.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are indispensable tools in drug discovery for predicting the binding modes and affinities of small molecules with biological targets. For imidazo[1,2-a]pyridin-3-amine (B132443) derivatives, these studies have been instrumental in identifying potential therapeutic applications.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For the imidazo[1,2-a]pyridine scaffold, collaborative virtual screening efforts have been employed to explore proprietary pharmaceutical company libraries, leading to the rapid expansion of hit chemotypes and the identification of compounds with improved biological activity. nih.govrsc.orgresearchgate.netchemrxiv.org These in silico approaches allow for the efficient exploration of the chemical space around the core structure, identifying key substitution patterns that enhance target binding and selectivity. nih.gov

Dimerization Site Analysis

While specific dimerization site analysis for this compound is not documented, the general principles of molecular interactions can be inferred. Dimerization would likely be driven by non-covalent interactions such as hydrogen bonding (involving the amine group), π-π stacking (between the aromatic rings), and van der Waals forces. The methoxy (B1213986) group could influence the preferred dimerization geometry through steric and electronic effects.

Table 2: Potential Intermolecular Interactions in this compound Dimers

Interaction TypePotential Sites
Hydrogen BondingAmine group (donor and acceptor)
π-π StackingImidazo[1,2-a]pyridine ring system
Dipole-DipoleMethoxy group

Elucidation of Reaction Mechanisms and Catalytic Pathways

Understanding the reaction mechanisms and the role of catalysts is crucial for optimizing the synthesis of this compound and its derivatives.

Proposed Intermediate Species

The synthesis of 3-aminoimidazo[1,2-a]pyridines is often achieved through the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govmdpi.combeilstein-journals.org This reaction involves an aminopyridine, an aldehyde, and an isocyanide. A plausible mechanism for the formation of the imidazo[1,2-a]pyridine core involves several key intermediates. For instance, in a related synthesis, the reaction is believed to proceed through the formation of a Schiff base, followed by the attack of the isocyanide and subsequent cyclization. nih.gov

In other synthetic routes, such as the iodine-catalyzed synthesis of imidazo[1,2-a]pyridines, the proposed mechanism involves the in-situ generation of a phenylglyoxal (B86788) intermediate from an acetophenone, followed by a Knoevenagel-type reaction and subsequent cyclization. acs.org

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalyst and reagents plays a pivotal role in the efficiency and selectivity of imidazo[1,2-a]pyridine synthesis.

Lewis and Brønsted Acids: Catalysts such as Sc(OTf)₃ and perchloric acid are often used in the GBB reaction to activate the Schiff base intermediate, facilitating the nucleophilic attack of the isocyanide. nih.gov

Metals: Copper catalysts (e.g., CuI, CuBr) have been effectively used in one-pot procedures for the synthesis of imidazo[1,2-a]pyridines, often with air as the oxidant. organic-chemistry.orgorganic-chemistry.org Gold catalysts have also been employed for the regioselective synthesis of these compounds from pyridine (B92270) N-oxides and alkynes. nih.gov

Iodine: Molecular iodine has been utilized as an environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives, acting as a Lewis acid to activate carbonyl groups. acs.orgnih.gov

Catalyst-Free Conditions: Some methods have been developed for the functionalization of imidazo[1,2-a]pyridines that proceed without a catalyst, relying on the inherent reactivity of the starting materials under specific conditions. nih.gov

The selectivity of these reactions can be influenced by the electronic nature of the substituents on the starting materials. For example, in some copper-catalyzed reactions, electron-rich substrates tend to give better yields. organic-chemistry.org

Table 3: Common Catalysts and Reagents in Imidazo[1,2-a]pyridine Synthesis

Catalyst/ReagentReaction TypeRole
Sc(OTf)₃, HClO₄Groebke-Blackburn-BienayméLewis/Brønsted acid, activates Schiff base
CuI, CuBrOne-pot synthesis from nitroolefinsMetal catalyst, facilitates cyclization
AuCl₃/PicAuCl₂From pyridine N-oxides and alkynesMetal catalyst, promotes addition and rearrangement
I₂From acetophenones and aminopyridinesLewis acid, activates carbonyl group
Al₂O₃Microwave-assisted synthesisSolid support and catalyst

Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyridin 3 Amine Derivatives

Correlating Structural Modulations with Biological Efficacy

SAR studies on imidazo[1,2-a]pyridine-3-carboxamides, which are closely related to the 3-amine scaffold, have demonstrated a strong correlation between structural changes and antitubercular activity. For instance, a set of 14 imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mycobacterium tuberculosis H37Rv. nih.gov The results showed that 12 of these compounds had minimum inhibitory concentrations (MIC) of ≤1 μM, with five exhibiting exceptionally low MIC values of ≤0.006 μM. nih.gov This highlights the sensitivity of biological efficacy to even minor structural alterations.

Further studies have shown that the introduction of various substituents at different positions of the imidazo[1,2-a]pyridine (B132010) ring system can dramatically alter the biological activity. For example, in the pursuit of antitubercular agents, modifications at the C-3 position by replacing an extended amide side chain with different substituted aryl or heteroaryl rings led to amine-substituted 3-arylimidazo[1,2-a]pyridine analogs with promising activity against M. tuberculosis. rsc.org

The following table summarizes the antitubercular activity of a selection of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives, illustrating the impact of structural modifications on their efficacy. nih.gov

CompoundRR1R2MIC (μM)
5 HMe4-CF3-Ph0.2
9 MeMe4-CF3-Ph0.004
13 HMe2-pyridyl0.7
16 HMe4-Cl-Ph-O-Ph0.006
18 ClMe4-F-Ph-O-Ph0.004

Data sourced from a study on imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv. nih.gov

Impact of Substitution Patterns on Pharmacological Profiles

The substitution pattern on the imidazo[1,2-a]pyridine core is a critical determinant of the pharmacological profile. Research has shown that the position and nature of substituents can significantly influence potency and selectivity. For example, in a series of antitubercular imidazo[1,2-a]pyridines, the position of a methyl group was found to play a role in potency. An 8-methyl analog was significantly less potent (MIC = 0.1 μM) compared to the nearly equipotent 6- and 7-methyl analogs (MIC = 0.005 and 0.004 μM, respectively). nih.gov

The following table illustrates the effect of methyl group position on the antitubercular activity of imidazo[1,2-a]pyridine derivatives. nih.gov

CompoundMethyl PositionMIC (μM)
19 8-methyl0.1
17 6-methyl0.005
18 7-methyl0.004

Data from a study on antitubercular imidazo[1,2-a]pyridine analogues. nih.gov

Role of Hydrogen Bonding Networks in Ligand-Target Interactions

Hydrogen bonding is a critical component of molecular recognition and plays a significant role in the interaction between ligands and their biological targets. In the context of imidazo[1,2-a]pyridine derivatives, hydrogen bonding networks have been implicated in their mechanism of action. For example, theoretical studies have proposed an intramolecular hydrogen bond between the H-5 proton of the imidazo[1,2-a]pyridine ring and an oxygen atom of an electron-withdrawing group at the C-3 position. nih.gov This interaction can influence the conformational preference of the substituent at C-3, which in turn can affect the molecule's interaction with a receptor.

In a study on imidazo[1,2-a]pyridin-3-yl derivatives, hydrogen bond interactions with the farnesyl diphosphate (B83284) synthase target were analyzed. acs.org It was found that various compounds, along with the standard drug minodronic acid, showed hydrogen bond interactions with several amino acid residues of the target protein, including Tyr 58, Asn 59, Arg 60, Thr 63, Glu 93, Arg 113, Tyr 204, and Ser 205. acs.org The strength and number of these hydrogen bonds are crucial for the binding affinity and inhibitory activity of the compounds.

Scaffold Hopping as a Strategy in Imidazo[1,2-a]pyridine-based Drug Discovery

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, often isosteric, scaffold to identify novel compounds with improved properties. The imidazo[1,2-a]pyridine scaffold has been both a starting point and a result of scaffold hopping strategies.

For instance, imidazo[1,2-a]pyridines were identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach starting from pyridone-based modulators. nih.gov This was achieved by identifying compounds with similar shape and electrostatic properties.

Conversely, in the development of antituberculosis agents, the success of Q203, an imidazo[1,2-a]pyridine amide, spurred interest in scaffold hopping to find new molecules targeting the QcrB complex. rsc.org This led to the design and synthesis of a library of pyrazolo[1,5-a]pyridines-3-carboxamides, which are isosteres of the imidazo[1,2-a]pyridine core. rsc.org This demonstrates the utility of the imidazo[1,2-a]pyridine scaffold as a template for designing new chemical entities with potentially improved pharmacological profiles. More recently, a scaffold hopping strategy was employed to utilize the imidazo[1,2-a]pyridine as a core backbone for the development of covalent inhibitors targeting KRAS G12C. rsc.org

Conclusion and Future Research Directions for 5 Methoxyimidazo 1,2 a Pyridin 3 Amine

Current Gaps and Unexplored Avenues in Synthesis and Derivatization

The synthesis of imidazo[1,2-a]pyridines has seen significant advancements, employing strategies like multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation. researchgate.net Efficient methods such as the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) have been developed for the cost-effective synthesis of these scaffolds, allowing for structural modifications at various positions. researchgate.net

However, notable gaps and opportunities for innovation remain. A primary challenge is the development of more atom-economical and environmentally friendly synthetic routes. While many methods exist, they can involve multiple steps, harsh conditions, or the use of expensive catalysts. tandfonline.com Future research should focus on one-pot syntheses and the use of greener solvents and catalysts to improve efficiency and sustainability.

Furthermore, the derivatization of the 5-methoxyimidazo[1,2-a]pyridin-3-amine core remains largely underexplored. Much of the existing research focuses on substitutions at the C2, C3, and C8 positions of the parent imidazo[1,2-a]pyridine (B132010) ring. nih.gov There is a significant opportunity to explore a wider range of functional groups at the 3-amino position and to investigate substitutions at other positions of the methoxy-substituted ring. Creating diverse chemical libraries based on this specific scaffold could unlock novel biological activities. nih.gov The development of synthetic methods that allow for precise control over regioselectivity during derivatization is a key avenue for future exploration.

Prospects for Further Biological Activity Characterization and Mechanistic Elucidation

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-ulcer, and antituberculosis properties. nih.govnih.gov For instance, certain 3-substituted imidazo[1,2-a]pyridines have shown good cytoprotective properties, although they lacked significant antisecretory activity in gastric fistula rat models. nih.gov This points to a need for deeper investigation into their specific mechanisms of action.

A significant prospect for future research lies in the comprehensive biological screening of this compound and its novel derivatives. While the broader class of imidazopyridines is known to interact with targets like phosphoinositide-3-kinase (PI3K) and mycobacterial enzymes, the specific target profile for this methoxy-substituted amine is not well-defined. tandfonline.comnih.gov

Future work should involve:

Broad-panel screening: Testing against a wide range of kinases, receptors, and enzymes to identify primary cellular targets.

Mechanistic studies: Once a biological activity is confirmed, detailed mechanistic studies are crucial. For example, if a compound shows anticancer effects, research should aim to elucidate its impact on cell cycle progression, apoptosis, and specific signaling pathways. mdpi.com

Cytotoxicity profiling: A recurring challenge with some potent imidazo[1,2-a]pyridine analogues is off-target cytotoxicity. nih.gov It is essential to conduct early and thorough cytotoxicity profiling against various cell lines to understand the therapeutic window and guide structural modifications to improve selectivity.

Rational Design and Optimization Strategies for Enhanced Biological Potential

The future development of potent and selective therapeutic agents from the this compound scaffold will heavily rely on rational design and optimization strategies. Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure and assessing the impact on biological activity, researchers can identify key pharmacophoric features.

Successful optimization strategies for related imidazo[1,2-a]pyridine derivatives have included:

Target-based design: Utilizing the known structure of a biological target, such as a kinase, to design inhibitors that fit precisely into the active site. This approach led to the development of potent PI3Kα inhibitors from an imidazo[1,2-a]pyridine core. tandfonline.com

Fragment-based optimization: Identifying fragments that bind to specific pockets of a target protein and then elaborating on these fragments to enhance potency and selectivity. This has been used to develop dual PI3K/mTOR inhibitors. nih.gov

Computational tools, including molecular docking and molecular dynamics simulations, will be invaluable in predicting binding affinities and guiding the synthesis of next-generation compounds with enhanced biological potential. nih.gov

Applications of Scaffold Repurposing in Novel Therapeutic Agent Discovery

The imidazo[1,2-a]pyridine ring system is considered a "privileged scaffold" because its core structure is capable of binding to multiple biological targets, leading to a wide range of therapeutic applications. nih.govresearchgate.net This inherent versatility makes it an ideal candidate for scaffold repurposing—the strategy of using an existing chemical framework to develop drugs for new therapeutic indications.

The history of this scaffold is rich with examples of repurposing. Marketed drugs with this core include Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (antiulcer). researchgate.netnih.gov More recently, the scaffold has been successfully repurposed to develop potent agents for other conditions:

Oncology: As PI3K/mTOR and DDR1 inhibitors for cancer treatment. tandfonline.comnih.govnih.gov

Infectious Diseases: As novel antituberculosis agents targeting enzymes like QcrB and pantothenate synthetase. nih.gov

Gastrointestinal Diseases: As cytoprotective agents. nih.gov

For this compound, the path forward involves leveraging this known promiscuity. By screening libraries of its derivatives against diverse biological targets, there is a high probability of discovering novel activities in therapeutic areas beyond those traditionally associated with this specific substitution pattern. This approach accelerates the drug discovery process by starting with a chemical framework that has already demonstrated favorable drug-like properties.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-Methoxyimidazo[1,2-a]pyridin-3-amine derivatives?

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-component reactions (MCRs) and microwave-assisted protocols. For example:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction : A three-component reaction between 2-aminopyridines, aldehydes, and isocyanides under mild conditions, yielding 3-amino-substituted derivatives with high efficiency (e.g., 74% yield for N-benzyl-2-phenylimidazo[1,2-a]pyridin-3-amine using montmorillonite catalyst) .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, reduces side products, and improves yields (e.g., 5-arylimidazo[1,2-a]pyridin-3-amine derivatives synthesized via Suzuki-Miyaura coupling followed by GBB reactions) .
    Key considerations include solvent selection (e.g., ionic liquids), catalyst optimization (e.g., montmorillonite), and temperature control (140°C for microwave reactions) .

Basic: How is structural characterization of these compounds performed in academic research?

X-ray crystallography and Hirshfeld surface analysis are primary tools for structural elucidation:

  • X-ray Diffraction : Resolves bond lengths, angles, and dihedral angles (e.g., 26.69° inclination between 4-methoxyphenyl and imidazole rings in N-tert-butyl derivatives) .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., N–H⋯N and C–H⋯π interactions stabilizing crystal packing) .
    Additional techniques include NMR for regiochemical confirmation and HRMS for molecular weight validation .

Basic: What in vitro assays evaluate the anti-diabetic potential of imidazo[1,2-a]pyridin-3-amine derivatives?

Anti-diabetic screening typically involves:

  • α-Glucosidase/α-Amylase Inhibition Assays : Measures enzyme activity reduction using spectrophotometric methods (e.g., substituted derivatives showing IC₅₀ values <10 µM) .
  • Insulin Secretion Studies : Performed in pancreatic β-cell lines (e.g., INS-1) under glucose-stimulated conditions .
    Dose-response curves and selectivity indices (vs. cytotoxicity) are critical for validating therapeutic potential .

Advanced: How do substituents on the imidazo[1,2-a]pyridine scaffold influence COX-2 selectivity?

Substituent effects on COX-2 inhibition are governed by steric and electronic factors:

  • C-8 Substituents : Bulky groups (e.g., methyl) enhance COX-2 selectivity by sterically hindering COX-1 binding (e.g., 8-methyl derivative with COX-2 IC₅₀ = 0.07 µM and selectivity index = 508.6) .
  • Pharmacophore Placement : A para-SO₂Me group on the C-2 phenyl ring improves COX-2 potency (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenyl derivatives) .
    Methodologically, in vitro COX-1/COX-2 inhibition assays using purified enzymes and fluorescence-based detection (e.g., FS-3 substrate) are standard .

Advanced: What strategies resolve contradictions in kinase inhibition data across studies?

Conflicting kinase data require orthogonal validation:

  • Biochemical Assays : Direct kinase activity measurements (e.g., ADP-Glo™ kinase assays) to confirm target engagement .
  • Cellular Profiling : Compare inhibition in cancer cell lines (e.g., breast MCF-7, ovarian SKOV-3) vs. normal cells to assess specificity .
  • Structural Modeling : Docking studies to identify binding poses (e.g., bromine/fluorine substituents enhancing interactions with ATP-binding pockets) .

Advanced: How can molecular modeling optimize pharmacokinetic properties of these derivatives?

Computational approaches include:

  • Docking Simulations : Predict binding affinities to targets like HIV-1 reverse transcriptase (e.g., cyclohexyl group modifications improving H-bonding with Lys101) .
  • QSAR Studies : Correlate substituent electronic parameters (e.g., Hammett constants) with bioavailability .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to guide synthetic prioritization .

Advanced: What methodologies address low yields in halogenated derivative synthesis?

For brominated/fluorinated derivatives (e.g., 6,8-dibromo analogs):

  • Regioselective Halogenation : Use NBS or Selectfluor under controlled temperatures (0–25°C) to minimize side reactions .
  • Purification Techniques : Gradient column chromatography (SiO₂, hexane/EtOAc) or recrystallization (MeOH/H₂O) improve purity .
  • Microwave Assistance : Enhances reaction homogeneity and reduces decomposition in multi-step syntheses .

Advanced: How are substituent electronic effects probed in structure-activity relationship (SAR) studies?

SAR methodologies include:

  • Hammett Analysis : Quantifies electronic effects of substituents (σ values) on bioactivity (e.g., electron-withdrawing groups enhancing COX-2 binding) .
  • Isosteric Replacement : Swapping halogens (Br → Cl) or methoxy groups to modulate π-π stacking and dipole interactions .
  • In Silico Electrostatic Potential Maps : Visualize charge distribution to predict interaction hotspots (e.g., methoxy groups enhancing H-bond acceptor capacity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.